N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(14-6-7-16-17(10-14)23-12-22-16)24-15-4-1-3-13(9-15)18-11-21-19-5-2-8-25(18)19/h1,3-4,6-7,9-12H,2,5,8H2,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTAGYVDSJGOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is WDR5 , a chromatin-regulatory scaffold protein. WDR5 is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia.
Mode of Action
The compound interacts with the WIN site within WDR5. It binds to this site, leading to changes in the protein’s function
Biochemical Pathways
The compound affects the pathways involving WDR5, a key player in chromatin remodeling.
Pharmacokinetics
The compound was designed using a structure-based approach, which typically aims to optimize adme (absorption, distribution, metabolism, and excretion) properties.
Biochemical Analysis
Biochemical Properties
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide interacts with several biomolecules, including enzymes and proteins. It has been found to bind to the WIN site within WDR5, a chromatin-regulatory scaffold protein. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory action on WDR5 can lead to changes in chromatin structure and gene expression, thereby influencing cellular processes.
Biological Activity
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound features a complex structure that combines pyrrole and imidazole moieties, which are known for their biological significance. Its molecular formula is with a molecular weight of 347.4 g/mol. The structure is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic pathways may vary, but they generally aim to optimize yield and purity while maintaining the structural integrity essential for biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL . The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2 - 4 |
| Escherichia coli | 4 - 16 |
| Klebsiella pneumoniae | 8 - 32 |
| Acinetobacter baumannii | 16 - 32 |
| Cryptococcus neoformans | 8 - 32 |
Cytotoxicity and Hemolytic Activity
While exhibiting antibacterial properties, the compound also shows cytotoxic effects on mammalian cells. Notably, it has been reported to have hemolytic activity against human red blood cells, suggesting that its antimicrobial efficacy may be linked to cytotoxicity . The LD50 in mice was found to be greater than 2000 mg/kg, indicating low in vivo toxicity despite its hemolytic effects.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It has been suggested that the compound may inhibit kinase activity by binding to their active sites, thus modulating signal transduction pathways critical for cell proliferation and survival .
Case Studies
In a relevant study focusing on similar compounds within the same chemical family, derivatives were synthesized and evaluated for their potential as kinase inhibitors. One derivative exhibited an IC50 value of 2.69 nM against JNK3 kinase, highlighting the potential for this class of compounds in therapeutic applications targeting cellular signaling pathways involved in cancer and other diseases .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing the target compound, and how can coupling reagents improve yield?
- Methodological Answer : Use a two-step approach involving (1) formation of the pyrroloimidazole core via cyclization reactions and (2) coupling with the benzimidazole-carboxamide moiety. For step 2, employ coupling reagents like Oxyma (5 eq.) with DCM/DMF (1:1) as a solvent system to enhance reaction efficiency and reduce racemization . Potassium carbonate (K₂CO₃) in DMF can facilitate nucleophilic substitution or condensation reactions, as demonstrated in analogous imidazole syntheses . Monitor reaction progress via TLC or HPLC to optimize time and temperature (e.g., room temperature for 12–24 hours).
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1720 cm⁻¹ for carboxamide, aromatic C-H bends at ~750–800 cm⁻¹) .
- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.0–8.5 ppm for benzimidazole and phenyl groups) and ¹³C NMR to confirm carboxamide (δ ~165 ppm) and quaternary carbons in the pyrroloimidazole ring .
- X-ray Crystallography : Resolve stereochemical ambiguities; the pyrroloimidazole core exhibits a planar conformation with bond angles (e.g., N1–C3–C4 = 111.13°) consistent with crystallographic data .
Q. How can purification challenges due to polar byproducts be addressed?
- Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate to DCM/methanol) to separate the target compound from unreacted starting materials. For persistent impurities, consider recrystallization from ethanol/water mixtures, leveraging solubility differences in the carboxamide group .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates in the cyclization and coupling steps. Tools like ICReDD’s reaction path search algorithms can identify energetically favorable pathways, reducing trial-and-error experimentation . For example, simulate the electronic effects of substituents on the phenyl ring to prioritize synthetic routes with lower activation energies.
Q. What strategies resolve discrepancies in NMR data between predicted and observed stereoisomers?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximity between protons (e.g., pyrroloimidazole H4 and benzimidazole H7) to confirm stereochemistry .
- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons in the dihydro-pyrroloimidazole ring, which may exhibit restricted rotation .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., C3–C4–C5 bond angles = 102.18°) to validate proposed conformations .
Q. How can in silico docking studies predict the compound’s bioactivity against therapeutic targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on the benzimidazole-carboxamide moiety as a hydrogen-bond donor/acceptor and the pyrroloimidazole ring for hydrophobic contacts. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests), as demonstrated for structurally related triazole-thiadiazine derivatives .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust parameters dynamically .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) and identify critical quality attributes .
- Scale-up Protocols : Transition from round-bottom flasks to microwave reactors (e.g., 5 mL to 100 mL scales) while maintaining consistent heating and stirring rates .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Perform phase-solubility studies in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO, acetonitrile). The carboxamide group may exhibit pH-dependent solubility due to protonation/deprotonation .
- Co-solvent Systems : Test mixtures like DMSO/water (1:4) to enhance dissolution for biological assays .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies between experimental and literature data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
